molecular formula C47H52N6O3 B12428114 (E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

Cat. No.: B12428114
M. Wt: 749.0 g/mol
InChI Key: MLKPLSBECDIFBD-PTGBLXJZSA-N
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Description

(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, cyanophenyl, and piperazinyl groups. The presence of these functional groups contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazinyl intermediate: This step involves the reaction of an appropriate acetyl compound with a dihydropyrazine derivative under acidic conditions.

    Introduction of the phenylmethyl group: The pyrazinyl intermediate is then reacted with a phenylmethyl halide in the presence of a base to form the desired intermediate.

    Addition of the tert-butylphenyl group: The intermediate is further reacted with a tert-butylphenyl halide under basic conditions.

    Formation of the piperazinyl intermediate: The resulting compound is then reacted with a cyanophenylmethyl piperazine derivative under acidic conditions.

    Final coupling reaction: The final step involves the coupling of the piperazinyl intermediate with a phenylpropanamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. the reaction conditions are optimized for higher yields and purity. This may include the use of advanced catalysts, optimized temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and phenyl groups, leading to the formation of corresponding ketones and quinones.

    Reduction: Reduction reactions can occur at the cyanophenyl and piperazinyl groups, resulting in the formation of amines and reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and piperazinyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are usually performed under mild conditions to prevent over-reduction.

    Substitution: Common nucleophiles include halides, amines, and thiols. These reactions are typically carried out under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones and quinones.

    Reduction: Formation of amines and reduced piperazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. It is also used in drug delivery systems and pharmacokinetic studies.

    Industry: Used in the development of new materials, including polymers and coatings. It is also used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. This can result in various biological effects, including the modulation of cellular signaling pathways, inhibition of cell proliferation, and induction of apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-methylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide
  • **(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-ethylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

Uniqueness

The uniqueness of (E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the tert-butylphenyl group, along with the acetyl, cyanophenyl, and piperazinyl groups, contributes to its unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C47H52N6O3

Molecular Weight

749.0 g/mol

IUPAC Name

(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

InChI

InChI=1S/C47H52N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,28,30,44H,24-27,29,31-32,34-35H2,1-4H3/b23-18+

InChI Key

MLKPLSBECDIFBD-PTGBLXJZSA-N

Isomeric SMILES

CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C

Canonical SMILES

CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

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